molecular formula C17H16BrN5OS B2495880 2-((6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone CAS No. 894053-81-7

2-((6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Cat. No. B2495880
CAS RN: 894053-81-7
M. Wt: 418.31
InChI Key: QBTSENQQEGHOSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a broader family of heterocyclic compounds, which have garnered attention due to their structural complexity and potential for varied biological activities. The presence of a triazolopyridazine core suggests possible applications in pharmaceuticals, materials science, and organic synthesis.

Synthesis Analysis

The synthesis of related compounds often involves the reaction of bromophenyl derivatives with aminotriazolethiols or direct cyclization involving bromo compounds to form the triazolopyridazine skeleton. Methods such as intramolecular oxidative N-N bond formation have been employed for the synthesis of biologically important triazolopyridines, indicating a potential pathway for synthesizing the target compound through similar oxidative cyclization techniques (Zheng et al., 2014).

Molecular Structure Analysis

The molecular structure of similar compounds reveals the importance of hydrogen-bonding patterns, particularly involving secondary amine and carbonyl groups. These patterns can significantly influence the compound's stability and reactivity, as seen in enaminones with bromophenyl groups (Balderson et al., 2007).

Chemical Reactions and Properties

Compounds within this class can undergo various chemical reactions, including coupling with active methylene compounds to afford triazine derivatives, highlighting their reactivity and potential for further chemical modifications (Attaby et al., 2006).

Scientific Research Applications

Utility in Heterocyclic Compound Synthesis

Research indicates the significant role of similar compounds in the synthesis of a wide range of heterocyclic compounds. For instance, derivatives of 1-(4-substituted-aminophenyl)ethanones, which share structural similarities, have been utilized in creating thiophene, oxazole, triazole, pyrimidine, and other systems for their exploration in biological and medicinal contexts (Salem et al., 2021).

Applications in Biological Activities

Moreover, compounds structurally related to 2-((6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone have been synthesized and evaluated for various biological activities, such as immunosuppressive and immunostimulatory effects, inhibition of LPS-stimulated NO generation, and cytotoxicity against several carcinoma cell lines. These studies highlight the therapeutic potential of these compounds in the treatment of immune-related conditions and cancer (Abdel‐Aziz et al., 2011).

Antiviral and Anticancer Activity

Further research has led to the discovery of novel derivatives with promising in vitro anticoronavirus and antitumoral activity, suggesting the potential of these compounds in addressing infectious diseases and cancer. The structural modifications allow for tuning the biological properties towards desired therapeutic outcomes (Jilloju et al., 2021).

properties

IUPAC Name

2-[[6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN5OS/c18-13-5-3-12(4-6-13)14-7-8-15-19-20-17(23(15)21-14)25-11-16(24)22-9-1-2-10-22/h3-8H,1-2,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTSENQQEGHOSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.